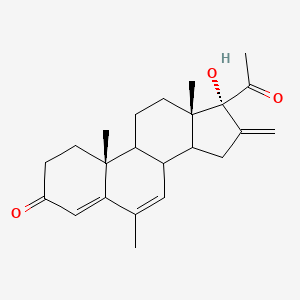

Melengestrel; Melengestrol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Melengestrol is a steroidal progestin of the 17α-hydroxyprogesterone group and an antineoplastic drug that was never marketed . It is often confused with its acylated derivative, melengestrol acetate, which is used as a growth promoter in animals . Melengestrol has the chemical formula C23H30O3 and a molar mass of 354.49 g/mol .

准备方法

The synthesis of melengestrol involves several steps starting from diosgenin . The key intermediate is 6-methyl-16-dehydropregnenolone acetate . The synthetic route includes the following steps:

Conversion of diosgenin to 3-toluenesulfonate: This step involves the formation of a homoallylic alcohol derivative.

Solvolysis: This process yields a 3,5-cyclosteroid via the cyclopropyl carbinyl ion.

Oxidation: The product is oxidized using pyridinium chlorochromate (PCC) to form a ketone.

Reaction with methylmagnesium iodide: This step produces two isomeric carbinols, with the α-isomer predominating.

Solvolysis in the presence of acetic acid: This reverses the cyclopropylcarbinyl transformation to yield homoallylic acetate.

Removal of the sapogenin side chain: This final step leads to the desired product.

化学反应分析

Melengestrol undergoes various chemical reactions, including:

Substitution at the 16 position: This enhances progestational activity.

Reaction with diazomethane: This forms a pyrazole, which upon pyrolysis yields a 16-methyl enone.

Selective epoxidation: The conjugated double bond at 16,17α is selectively epoxidized over the 5,6 bond using basic hydrogen peroxide.

Opening of the oxirane ring: This reaction in acid results in the formation of a 16-methylene-17α-hydroxy-20-ketone functionality.

科学研究应用

Melengestrol has several scientific research applications:

Animal Reproduction: It is used in estrus synchronization protocols for cattle and ewes

Growth Promotion: Melengestrol acetate is used as a feed additive to promote growth in cattle.

Endocrine Studies: It is used to study the effects of progestins on the endocrine system.

作用机制

Melengestrol works by suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) by the pituitary gland . This suppression alters the menstrual cycle to prevent ovulation . The molecular targets include GnRH, LH, and FSH receptors .

相似化合物的比较

Melengestrol is similar to other steroidal progestins such as medrogestone and melengestrol acetate . it is unique in its specific molecular structure and its use as an antineoplastic agent . Melengestrol acetate, in particular, is widely used in veterinary medicine for growth promotion and estrus suppression .

Similar Compounds

Medrogestone: Another steroidal progestin used in hormone therapy.

Melengestrol Acetate: Used as a growth promoter in animals.

属性

分子式 |

C23H30O3 |

|---|---|

分子量 |

354.5 g/mol |

IUPAC 名称 |

(10R,13S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17?,18?,20?,21-,22+,23+/m1/s1 |

InChI 键 |

OKHAOBQKCCIRLO-NHFQCGOGSA-N |

手性 SMILES |

CC1=CC2C(CC[C@]3(C2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |

规范 SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate](/img/structure/B14793057.png)

![3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B14793069.png)

![ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14793070.png)

![3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine](/img/structure/B14793072.png)

![4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14793073.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14793083.png)

![5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide](/img/structure/B14793090.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793101.png)

![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)

![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)

![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)